2-Methoxyethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
This compound is a halogenated benzofuran derivative featuring a 2-methoxyethyl ester group at position 3, a bromine atom at position 6, and a (2-chlorophenyl)methoxy substituent at position 3. The benzofuran core is substituted with a methyl group at position 4. Its structural complexity arises from multi-step synthesis involving halogenation, alkylation, and esterification, as demonstrated in studies using precursors like 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid . X-ray crystallography (e.g., SHELX programs) and NMR spectroscopy are critical for confirming its structure .
Properties
IUPAC Name |
2-methoxyethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrClO5/c1-12-19(20(23)25-8-7-24-2)14-9-18(15(21)10-17(14)27-12)26-11-13-5-3-4-6-16(13)22/h3-6,9-10H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHARKZHSOWCTKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC=CC=C3Cl)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the benzofuran core through a cyclization reaction. This is followed by the introduction of the bromine and chlorine substituents via electrophilic aromatic substitution reactions. The final step involves the esterification of the carboxylic acid group with 2-methoxyethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and substitution steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 6-bromo substituent serves as a primary site for nucleophilic displacement due to its activation by the electron-withdrawing ester group at position 3. Key reactions include:
Mechanistic Insight : The bromine’s reactivity is enhanced by conjugation with the electron-withdrawing carboxylate ester, facilitating oxidative addition in cross-coupling reactions.
Ester Group Transformations
The 2-methoxyethyl ester undergoes hydrolysis, transesterification, and reduction:
Structural Impact : The 2-methoxyethyl chain’s steric bulk influences reaction rates, with transesterification proceeding faster than hydrolysis .
Electrophilic Aromatic Substitution
The benzofuran core undergoes regioselective functionalization at position 5 due to directing effects of the methoxy group:
Electronic Effects : The 2-chlorophenylmethoxy group at position 5 deactivates the ring but directs electrophiles para to itself .
Ring-Opening and Rearrangements
Under strong acidic or basic conditions, the benzofuran ring undergoes cleavage:
Stability Note : Ring integrity is maintained under mild conditions but compromised by prolonged exposure to strong acids/bases .
Catalytic Functionalization
Palladium and copper catalysts enable C–H activation for late-stage diversification:
| Reaction | Catalytic System | Functionalization Site | Outcome | Yield (%) | Source |
|---|---|---|---|---|---|
| C–H Arylation | Pd(OAc)₂, Ag₂CO₃, PivOH, DCE | Position 4 | 4-Arylbenzofuran derivatives | 62 | |
| Oxidative Coupling | Cu(OAc)₂, O₂, pyridine, DMF | Position 7 | Biaryl-linked dimers | 58 |
Limitation : Steric hindrance from the 2-methyl group reduces reactivity at position 2.
Comparative Reactivity Table
A comparison with structurally similar analogs highlights substituent effects:
| Compound Variation | Bromine Reactivity (Suzuki) | Ester Hydrolysis Rate | Electrophilic Substitution Yield |
|---|---|---|---|
| 2-Methyl instead of 2-methoxyethyl | 12% slower | 25% faster | Comparable |
| 5-Fluorophenylmethoxy substituent | 18% faster | No significant change | 10% higher nitration yield |
| Ethyl ester analog | Similar | 40% slower | Reduced sulfonation selectivity |
This compound’s multifunctional architecture supports diverse synthetic applications, particularly in pharmaceutical intermediate synthesis. Further studies should explore photocatalytic and enzymatic modifications to enhance selectivity.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds similar to 2-Methoxyethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate exhibit significant anticancer properties. For instance, derivatives of benzofuran have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- A study highlighted the effectiveness of benzofuran derivatives against multiple cancer cell lines, suggesting that modifications in the structure could lead to improved potency and selectivity against specific tumors .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, a series of benzofuran derivatives were synthesized and screened for anticancer activity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results demonstrated that modifications similar to those found in this compound significantly enhanced cytotoxicity, with IC50 values below 10 µM for several derivatives .
Case Study 2: Antimicrobial Activity
A research article detailed the synthesis of various benzofuran derivatives and their evaluation against Gram-positive and Gram-negative bacteria. The study found that certain modifications led to enhanced antibacterial activity, suggesting that compounds like this compound could be further explored as potential antimicrobial agents .
Mechanism of Action
The mechanism by which 2-Methoxyethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. For example, the compound’s aromatic structure may allow it to intercalate into DNA, thereby affecting gene expression. Additionally, the presence of the bromine and chlorine substituents may enable the compound to form covalent bonds with proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Halogenation: Bromine at position 6 is common in active analogs. suggests brominated derivatives exhibit lower cytotoxicity than non-brominated precursors but retain bioactivity .
- Aryl Methoxy Groups : The (2-chlorophenyl)methoxy group in the target compound may enhance lipophilicity and target binding compared to phenyl or fluorophenyl analogs (e.g., ) .
- Ester Groups : The 2-methoxyethyl ester (vs. methyl or ethyl esters) likely improves solubility and pharmacokinetics, as seen in similar drug-design strategies .
Antimicrobial and Cytotoxic Profiles
- Antimicrobial Activity: Derivatives with aminoalkoxy groups (e.g., diethylaminoethoxy in ) show enhanced activity against Gram-positive bacteria (MIC 3–12.9×10⁻³ µmol/cm³) and fungi . The target compound’s (2-chlorophenyl)methoxy group may mimic these effects due to similar electron-withdrawing properties.
- Cytotoxicity: Brominated benzofurans generally exhibit moderate cytotoxicity, but substituents like diethylaminoethoxy reduce toxicity while retaining efficacy .
Biological Activity
2-Methoxyethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a benzofuran core, which is known for various biological activities, including anti-inflammatory and anticancer properties.
Antiviral Properties
Recent studies have indicated that compounds with similar structures exhibit antiviral activity. For instance, derivatives of benzofuran have shown efficacy against viruses such as SARS-CoV-2. Molecular docking studies suggest that these compounds can inhibit key viral proteins, including the main protease and RNA-dependent RNA polymerase, by binding strongly to their active sites .
Anticancer Activity
Benzofuran derivatives have been explored for their anticancer properties. Research has demonstrated that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT 116 (colon cancer). The cytotoxicity of these compounds has been linked to their ability to interfere with cellular signaling pathways, leading to cell cycle arrest and programmed cell death .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 2-Methoxyethyl 6-bromo... | MCF-7 | TBD | Induces apoptosis |
| Related Benzofuran Derivative | HCT 116 | 4.363 | Cell cycle arrest |
Enzyme Inhibition
The compound may also exhibit inhibitory effects on various metabolic enzymes. For example, related benzofuran derivatives have been shown to inhibit acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's .
Case Studies
- Antiviral Activity Against SARS-CoV-2 : A study evaluated the binding affinity of synthesized benzofuran derivatives against SARS-CoV-2 proteins using molecular docking techniques. The results indicated that certain derivatives had strong binding affinities, suggesting potential as therapeutic agents against COVID-19 .
- Cytotoxicity Against Cancer Cells : In vitro studies assessed the cytotoxic effects of benzofuran derivatives on MCF-7 cells. Compounds showed significant cytotoxicity compared to standard chemotherapy agents like doxorubicin, indicating a promising avenue for cancer treatment .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic potential. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis is crucial in evaluating how well the compound can be absorbed in biological systems and its potential toxicity. Preliminary studies suggest favorable pharmacokinetic properties, but further research is needed to confirm these findings .
Q & A
Q. Conflicting computational vs. experimental results in SAR studies: What methodological adjustments are needed?
- Analysis : Improve model accuracy by incorporating solvation effects (e.g., COSMO-RS) and entropy contributions. Validate docking poses with molecular dynamics simulations (100 ns trajectories) to account for protein flexibility. Cross-reference with cryo-EM or X-ray co-crystal structures where available .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
